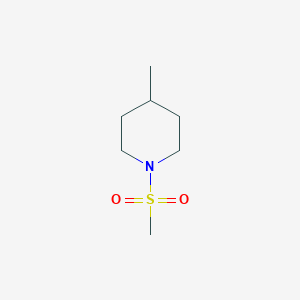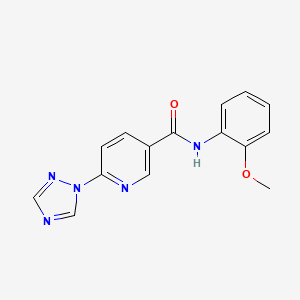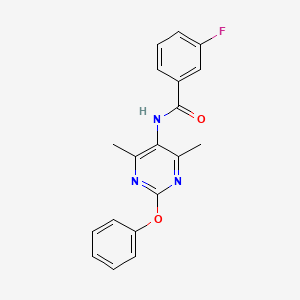![molecular formula C21H20N2O3 B2841138 2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 84930-35-8](/img/structure/B2841138.png)
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antitumor activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
Target of Action
It is known that 1,4-naphthoquinone, a structurally similar compound, forms the central chemical structure of many natural compounds, most notably the k vitamins .
Mode of Action
Amines are known to undergo smooth conjugate addition to p-quinones in water at ambient temperature in the absence of a catalyst to produce 2-aminoquinones . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,4-naphthoquinone and its derivatives have significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties . These properties suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s bioavailability might be influenced by the presence of water.
Result of Action
It is known that the reaction of amines with p-quinones produces 2-aminoquinones . This suggests that the compound might have similar effects.
Action Environment
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water.
Safety and Hazards
Zukünftige Richtungen
Future research on “2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione” and similar compounds could focus on further exploring their biological properties and potential applications. For instance, their use as emitters in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields could be investigated further .
Vorbereitungsmethoden
The synthesis of 2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine and p-toluidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Vergleich Mit ähnlichen Verbindungen
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is unique compared to other similar compounds due to its specific substitution pattern and the presence of both morpholino and p-tolylamino groups. Similar compounds include:
- 2-Amino-3-(p-tolylamino)naphthalene-1,4-dione
- 2-Morpholino-3-(phenylamino)naphthalene-1,4-dione
- 2-Morpholino-3-(m-tolylamino)naphthalene-1,4-dione These compounds share the 1,4-naphthoquinone core but differ in their substituents, which can lead to variations in their biological activities and applications .
Eigenschaften
IUPAC Name |
2-(4-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-8-15(9-7-14)22-18-19(23-10-12-26-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOWVOSSLUPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)
![2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2841060.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2841062.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)




![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)
